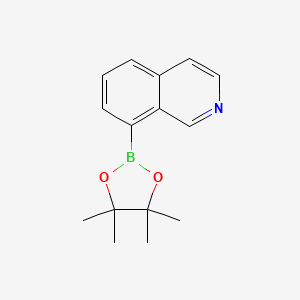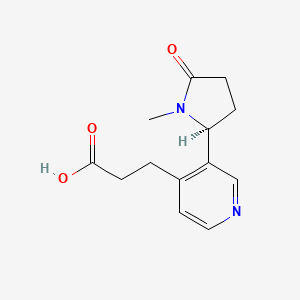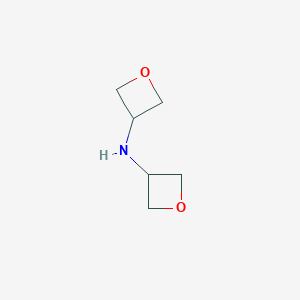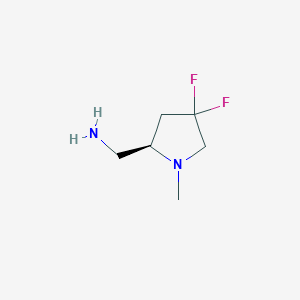![molecular formula C10H18N2O2 B1403515 6-Boc-2,6-diazabicyclo[3.2.0]heptane CAS No. 1408075-03-5](/img/structure/B1403515.png)
6-Boc-2,6-diazabicyclo[3.2.0]heptane
Übersicht
Beschreibung
6-Boc-2,6-diazabicyclo[3.2.0]heptane is a chemical compound with the molecular formula C10H18N2O2 . It is also known by other names such as tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate .
Molecular Structure Analysis
The molecular weight of 6-Boc-2,6-diazabicyclo[3.2.0]heptane is 198.26 g/mol . The InChI code is 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-8(12)4-5-11-7/h7-8,11H,4-6H2,1-3H3 . The canonical SMILES is CC©©OC(=O)N1CC2C1CCN2 .Physical And Chemical Properties Analysis
6-Boc-2,6-diazabicyclo[3.2.0]heptane has a molecular weight of 198.26 g/mol . It has a XLogP3-AA value of 0.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . It has two rotatable bonds . The topological polar surface area is 41.6 Ų . It has 14 heavy atoms . The compound is canonicalized .Wissenschaftliche Forschungsanwendungen
Radioligand Development for Imaging
6-Boc-2,6-diazabicyclo[3.2.0]heptane derivatives have been explored for their potential in developing radioligands for imaging cerebral α7 nicotinic acetylcholine receptors (α7-nAChR) using Positron Emission Tomography (PET). For instance, a study synthesized a derivative, 5-(5-(6-[(11)C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole, as a potential PET tracer. This compound demonstrated the ability to cross the blood-brain barrier and specifically label neuronal α7-nAChRs, indicating its utility in neurological research and potential diagnostic applications (Gao et al., 2012).
Neuromodulation and Analgesic Effects
Compounds related to 6-Boc-2,6-diazabicyclo[3.2.0]heptane, such as A-366833, have been evaluated for their neuromodulatory and analgesic effects, particularly through their action on nicotinic acetylcholine receptors (nAChRs). A-366833, a novel nicotinic acetylcholine receptor (nAChR) ligand, demonstrated significant analgesic effects across various animal models of pain, including neuropathic and persistent nociceptive pain models. This highlights the potential therapeutic applications of 6-Boc-2,6-diazabicyclo[3.2.0]heptane derivatives in pain management (Ji et al., 2007).
Cannabinoid Activity
Derivatives of 6-Boc-2,6-diazabicyclo[3.2.0]heptane have also been investigated for their cannabinoid activity. A study developed a new drug, a diazabicyclic amide synthesized from phenylacetylricinoleic acid and 2,5-diazabicyclo[2.2.1]heptane, which showed binding and activation of the CB1 cannabinoid receptor. This compound demonstrated effects on core temperature, pain perception, and the sleep-waking cycle in rats, supporting its potential use in managing conditions related to cannabinoid system dysfunction (López-Ortíz et al., 2010).
Opioid Receptor Binding and Analgesic Properties
Furthermore, the structural similarity of certain 6-Boc-2,6-diazabicyclo[3.2.0]heptane derivatives to morphine has been exploited to synthesize compounds with morphine-like analgesic activity. These derivatives have shown the ability to bind to opioid receptors and exhibit analgesic effects in animal models, suggesting potential applications in pain management and the development of new analgesic drugs (Mckenzie et al., 1984).
Safety And Hazards
The safety information for 6-Boc-2,6-diazabicyclo[3.2.0]heptane indicates that it has GHS07 pictograms . The signal word is "Warning" . The hazard statements are H315, H319, H335 , indicating that it causes skin irritation, eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P280 , advising to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection.
Eigenschaften
IUPAC Name |
tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-8(12)4-5-11-7/h7-8,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVMAANWMDTLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Boc-2,6-diazabicyclo[3.2.0]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Methylamino)-2-oxa-spiro[3.3]heptane](/img/structure/B1403433.png)
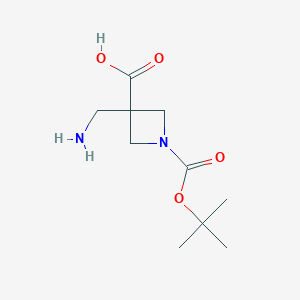
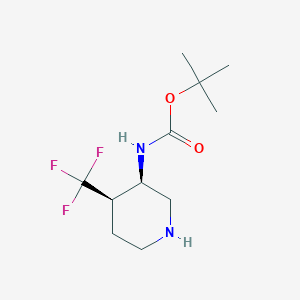
![4,7-Diaza-spiro[2.5]octane oxalate](/img/structure/B1403436.png)
![(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1403437.png)
![Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate](/img/structure/B1403440.png)
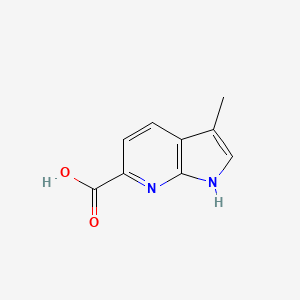
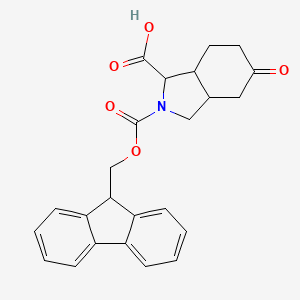
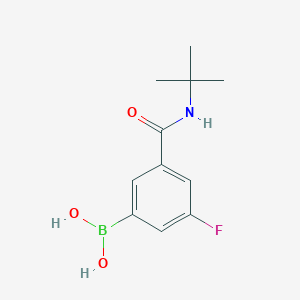
![endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1403446.png)
